molecular formula C8H10N2O3 B1449772 5,6-Dimethoxypicolinaldehyde oxime CAS No. 1138443-95-4

5,6-Dimethoxypicolinaldehyde oxime

Cat. No.: B1449772
CAS No.: 1138443-95-4
M. Wt: 182.18 g/mol
InChI Key: FGIMNFLPYRRIJH-UHFFFAOYSA-N
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Description

5,6-Dimethoxypicolinaldehyde oxime is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is a derivative of picolinaldehyde, featuring methoxy groups at the 5 and 6 positions and an oxime functional group. This compound is primarily used in scientific research and has various applications in chemistry and biology.

Scientific Research Applications

5,6-Dimethoxypicolinaldehyde oxime has several applications in scientific research:

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for “5,6-Dimethoxypicolinaldehyde oxime” are not available, oximes in general are subjects of ongoing research. There is interest in developing oximes that can cross the blood-brain barrier for the treatment of organophosphorus poisoning . Additionally, there is a need for more effective oximes that cover a broader spectrum of different nerve agents and pesticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethoxypicolinaldehyde oxime typically involves the reaction of 5,6-dimethoxypicolinaldehyde with hydroxylamine hydrochloride . The reaction proceeds as follows:

    Starting Material: 5,6-Dimethoxypicolinaldehyde.

    Reagent: Hydroxylamine hydrochloride.

    Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions.

    Intermediate: Formation of the oxime intermediate.

    Product: this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxypicolinaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxypicolinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxypicolinaldehyde: Lacks the oxime group but shares the methoxy substitutions.

    5,6-Dimethoxynicotinaldehyde oxime: Similar structure with a different position of the nitrogen atom in the ring.

    5-Bromo-3-methoxypicolinaldehyde oxime: Contains a bromine atom instead of a second methoxy group.

Uniqueness

5,6-Dimethoxypicolinaldehyde oxime is unique due to the presence of both methoxy groups and the oxime functional group, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from other similar compounds.

Properties

IUPAC Name

N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-4-3-6(5-9-11)10-8(7)13-2/h3-5,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIMNFLPYRRIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C=NO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138443-95-4
Record name 5,6-Dimethoxy-2-pyridinecarboxaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138443-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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